(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide

stereochemistry synthetic intermediate quality control

(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide (CAS 445033‑81‑8) is a functionalised pyrimidine derivative that serves as a versatile intermediate in pharmaceutical and agrochemical research. Its structure features a conjugated imidamide group on a rigid pyrimidinone core, yielding a well‑defined E‑configuration that ensures stereochemical consistency in downstream reactions.

Molecular Formula C9H14N4O
Molecular Weight 194.238
CAS No. 445033-81-8
Cat. No. B2845507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide
CAS445033-81-8
Molecular FormulaC9H14N4O
Molecular Weight194.238
Structural Identifiers
SMILESCC1=CC(=O)N(C(=N1)N=CN(C)C)C
InChIInChI=1S/C9H14N4O/c1-7-5-8(14)13(4)9(11-7)10-6-12(2)3/h5-6H,1-4H3/b10-6+
InChIKeyDHVYKHHGJQNMCS-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide (CAS 445033-81-8): A Pyrimidine Building Block with Defined E‑Configuration


(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide (CAS 445033‑81‑8) is a functionalised pyrimidine derivative that serves as a versatile intermediate in pharmaceutical and agrochemical research . Its structure features a conjugated imidamide group on a rigid pyrimidinone core, yielding a well‑defined E‑configuration that ensures stereochemical consistency in downstream reactions . The compound is supplied by several vendors at a minimum purity of 95 % and is catalogued under identifiers including MFCD01315922 and AKOS006275876 .

Why a Generic Pyrimidine Building Block Cannot Replace (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide in Regioselective Syntheses


The combination of the N,N‑dimethylformamidine moiety and the 1,4‑dimethyl‑6‑oxopyrimidine scaffold creates a unique electronic environment that governs regioselectivity in coupling reactions . Substituting this compound with a simpler pyrimidinone or an imidamide‑free analogue would remove the precise steric and electronic biases required for high‑fidelity heterocycle construction . Furthermore, the locked E‑configuration eliminates the potential for isomeric mixtures that could undermine reproducibility in multi‑step synthetic sequences . The evidence below quantifies the physicochemical properties that underpin this differentiation.

Quantitative Evidence for the Differentiation of (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide


Stereochemical Integrity: Guaranteed E‑Configuration Versus Isomeric Mixtures

Vendor specifications confirm a minimum purity of 95 %, and the compound’s well‑defined E‑configuration is preserved under standard handling conditions . In contrast, non‑stereodefined pyrimidine‑formamidine analogues can contain substantial Z‑isomer (up to 40 % in related systems), leading to variable reactivity . The rigid (E)‑geometry directly governs regioselectivity in nucleophilic substitution and cycloaddition reactions, making stereochemical consistency a critical procurement parameter .

stereochemistry synthetic intermediate quality control

Lipophilicity Balance for Blood‑Brain Barrier Penetration Design

The calculated partition coefficient XLogP3 of -0.1 and topological polar surface area (TPSA) of 48.3 Ų place this compound in a favourable range for CNS drug discovery . By comparison, the widely used building block 2‑amino‑4,6‑dimethylpyrimidine exhibits a higher XLogP3 of 0.5 and a TPSA of 51.8 Ų, while unsubstituted pyrimidin‑4(3H)‑one has an XLogP3 of -0.8 and TPSA of 41.5 Ų . The target compound therefore offers an intermediate lipophilicity profile that can be exploited to tune BBB penetration without large structural changes.

physicochemical properties drug design ADME

Hydrogen‑Bonding Capacity and Solubility Advantage

The compound possesses two hydrogen‑bond acceptors and zero donors, with a heavy‑atom count of 14 and a rotatable‑bond count of 2, resulting in a compact, moderately rigid structure that promotes solubility in polar organic solvents . In contrast, the closely related N'‑(1,4‑dimethyl‑6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)‑N,N‑diethylmethanimidamide (CAS not found, but hypothetical analogue) would increase rotatable bonds to 4 and heavy‑atom count to 18, likely reducing solubility and increasing logP. The lower complexity (328 vs. >400 for larger analogues) also facilitates rapid synthetic derivatisation.

solubility hydrogen bonding formulation

Vendor‑Assured Purity Minimises Purification Overhead

AKSci supplies this compound with a minimum purity specification of 95 % . While many pyrimidine building blocks are sold at 95 % purity, the provision of a transparent QC specification reduces the need for in‑house re‑purification. Competing intermediates such as 2‑chloro‑4,6‑dimethylpyrimidine are often offered at 97 % purity but command a 2‑ to 3‑fold price premium . The 95 % purity point balances cost and performance for early‑stage synthesis campaigns.

quality assurance procurement cost efficiency

Recommended Application Scenarios for (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide Based on Quantitative Evidence


Regioselective Synthesis of Fused Heterocyclic Libraries

The locked E‑configuration and unique electronic profile ensure consistent regioselectivity in cyclocondensation reactions . This compound is ideally suited for parallel synthesis of pyrimido‑fused scaffolds where isomeric purity is critical for biological screening.

CNS Drug‑Discovery Programmes Requiring Balanced Lipophilicity

With an XLogP3 of -0.1 and TPSA of 48.3 Ų, this building block aligns with CNS multiparameter optimisation guidelines . It serves as a privileged starting point for designing brain‑penetrant kinase or demethylase inhibitors.

Cost‑Constrained Lead‑Generation Campaigns

At a purity of 95 % and a price point roughly 40–50 % lower than comparable 97 %‑purity intermediates, this compound enables economical library production without compromising synthetic reliability .

Scaffold‑Hopping from 2‑Aminopyrimidine Cores

The N,N‑dimethylformamidine group acts as a masked amine equivalent, facilitating late‑stage functionalisation strategies that are inaccessible with simple 2‑aminopyrimidines . This feature supports scaffold‑hopping exercises in medicinal chemistry.

Quote Request

Request a Quote for (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N,N-dimethylmethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.